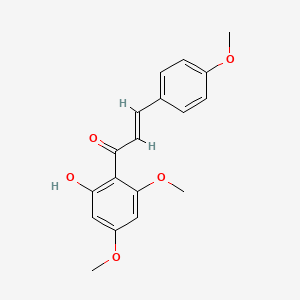
Flavokawain A
Vue d'ensemble
Description
2’-Hydroxy-4,4’,6’-trimethoxychalcone is a chemical compound with the molecular formula CH3OC6H4CH=CHCOC6H2(OCH3)2OH . It has a molecular weight of 314.33 . This compound may be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .
Molecular Structure Analysis
The molecular structure of 2’-Hydroxy-4,4’,6’-trimethoxychalcone can be represented by the SMILES stringCOc1ccc(\\C=C\\C(=O)c2c(O)cc(OC)cc2OC)cc1 . The InChI key for this compound is CGIBCVBDFUTMPT-RMKNXTFCSA-N . Physical and Chemical Properties Analysis
2’-Hydroxy-4,4’,6’-trimethoxychalcone is a solid compound with a melting point of 112-116 °C (lit.) . Its predicted boiling point is 529.9±50.0 °C and its predicted density is 1?±.0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
Flavokawain A, également connu sous le nom de 2'-Hydroxy-4,4',6'-triméthoxychalcone, est une chalcone d'origine végétale avec plusieurs applications de recherche scientifique. Voici une analyse complète axée sur des applications uniques :
Traitement et prévention du cancer
This compound a été identifié comme un puissant inducteur de l'apoptose et a montré des effets inhibiteurs préférentiels sur la croissance des cellules cancéreuses par rapport aux cellules non malignes. Des recherches suggèrent qu'il pourrait jouer un rôle important dans la prévention et le traitement du cancer en induisant l'apoptose dans différentes cellules cancéreuses .
Activité anti-mélanogène
Des études ont rapporté une activité anti-mélanogène pour this compound, ce qui pourrait être important dans le traitement des troubles de l'hyperpigmentation. L'inhibition mélanogène et les effets de toxicité sur les modèles vertébrés comme le poisson-zèbre sont des domaines de recherche en cours .
Activité protectrice endothéliale
This compound a été étudié pour son activité protectrice endothéliale contre le stress oxydatif induit par les mycotoxines telles que l'ochratoxine A (OTA). Il peut offrir des avantages protecteurs aux cellules endothéliales, qui sont essentielles pour la santé vasculaire .
Inhibition de la différenciation cellulaire
Des recherches ont également exploré le potentiel de this compound à inhiber la différenciation de types de cellules spécifiques. Cela pourrait avoir des implications dans divers domaines, notamment la biologie du développement et le traitement des maladies .
Safety and Hazards
Mécanisme D'action
Flavokawain A, also known as 2’-Hydroxy-4,4’,6’-trimethoxychalcone, is a naturally occurring chalcone extracted from the kava plant. It has been recognized for its potential therapeutic effects in various types of cancer . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily targets Protein arginine methyltransferase 5 (PRMT5) and cancer stem cells . PRMT5 is a type II PRMT that plays a crucial role in cancer development . Cancer stem cells are small tumor subpopulations capable of self-renewal and driving cancer heterogeneity .
Mode of Action
This compound interacts with its targets, leading to significant changes in cancer cell growth. It acts as a natural inhibitor of PRMT5, affecting its expression and thereby influencing cancer cell growth . Additionally, this compound has been found to decrease the size and numbers of tumor spheroids growing from cancer stem cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the NF-κB pathway and the inflammatory process in vitro . It also suppresses the vasculogenic mimicry of hepatocellular carcinoma (HCC) by inhibiting CXCL12 mediated epithelial-mesenchymal transition (EMT) . Furthermore, it inhibits Ubc12 neddylation, c-Myc, and keratin-8 expression in prostate tumor spheroids and xenograft tumors .
Result of Action
The molecular and cellular effects of this compound’s action are profound. It induces cell apoptosis by modulating arginine methylation in cancer . It also reduces the tumor-initiating properties and stemness of prostate cancer . Moreover, it has been shown to have an anti-apoptotic effect on ochratoxin-A-induced endothelial cell injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dietary intake of this compound has been shown to significantly reduce tumor growth in mice . .
Analyse Biochimique
Biochemical Properties
Flavokawain A has been found to interact with several important molecular proteins and signaling pathways . It has been revealed that this compound is involved in the induction of cell cycle arrest in several cancer cell lines . It has also been shown to inhibit the NF- κ B pathway and the inflammatory process in vitro .
Cellular Effects
This compound has been shown to significantly inhibit the proliferation of cancer cells . It induces apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway . It also affects the cell cycle regulation of a p53-wild-type bladder cancer cell line (RT4), increasing the amount of p21 and p27 cell cycle regulatory proteins and inducing a G1 arrest .
Molecular Mechanism
This compound affects downstream EGFR phosphorylation by regulating HSP90B1, thereby regulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway . It also induces apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway .
Temporal Effects in Laboratory Settings
This compound has been shown to have significant effects over time in laboratory settings. It has been shown to significantly suppress the proinflammatory cytokine release but induce the secretion of interleukin-10 (IL-10), an anti-inflammatory cytokine .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant effects at different dosages. For instance, dietary feeding of this compound to mice bearing CD44+/CD133+ 22Rv1 xenograft tumors resulted in a significant reduction of tumor growth .
Metabolic Pathways
This compound has been found to suppress the FAK/PI3K/AKT signaling pathway in liver cancer cells . This effect is attributed to the induction of gene changes and the binding of this compound to the ATP sites of FAK and PI3K, resulting in the inhibition of their phosphorylation .
Transport and Distribution
This compound is not metabolized by the liver, but is mainly concentrated in urine, indicating that orally administrated this compound could specifically act on urinary tract carcinoma .
Subcellular Localization
For instance, it has been shown to favor the nuclear translocation of Nrf2, leading to the downstream expression of antioxidant proteins .
Propriétés
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBCVBDFUTMPT-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317535 | |
| Record name | Flavokawain A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37951-13-6, 3420-72-2 | |
| Record name | Flavokawain A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavokawain A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3420-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flavokawain A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVOKAWAIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 °C | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



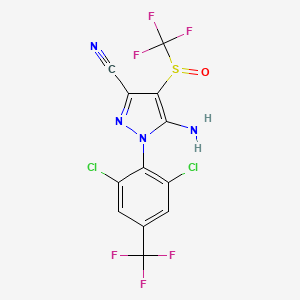


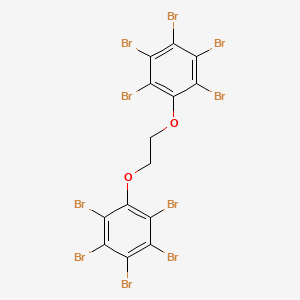
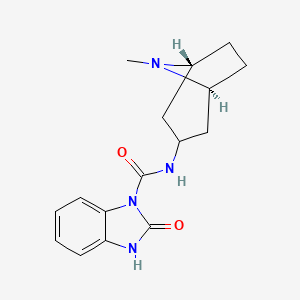
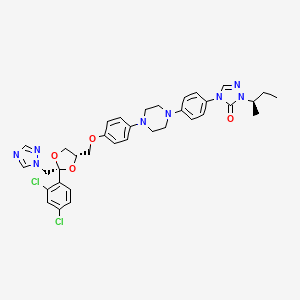
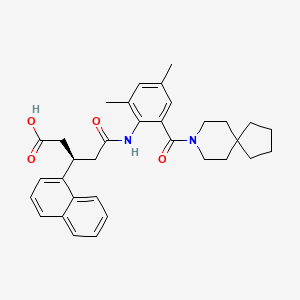

![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one](/img/structure/B1672692.png)
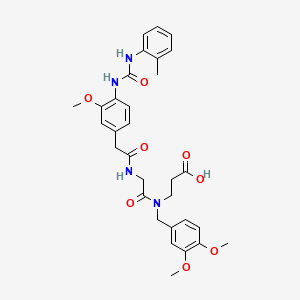
![2-(3-Methoxyphenyl)-6-(3-morpholinopropyl)-5-thioxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazol-7-one](/img/structure/B1672695.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1672698.png)

